Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate is a chemical compound classified under sodium sulfinates, which are recognized for their utility in organic synthesis. This compound features a unique isoindoline structure and a sulfonate group, making it a versatile reagent in various chemical reactions. The molecular formula for this compound is , with a molecular weight of approximately 261.23 g/mol .
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate is synthesized from its corresponding sulfonic acid by reacting it with a sodium base in an aqueous medium. This classification as a sodium sulfinates places it among compounds that can participate in various organic transformations, including nucleophilic substitutions and oxidation reactions .
The synthesis typically involves the following steps:
Industrial production may involve optimizing these conditions for scalability, focusing on maximizing yields through enhanced reaction kinetics and purification techniques.
The molecular structure of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 261.23 g/mol |
IUPAC Name | Sodium 2-(1,3-dioxoisoindol-2-yl)ethanesulfinate |
InChI | InChI=1S/C10H9NO4S.Na/c12-9... |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)[O-].[Na+] |
This structure indicates the presence of both an isoindoline moiety and a sulfonate group, which are crucial for its reactivity .
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate can participate in several types of chemical reactions:
The versatility of Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate makes it valuable for synthesizing various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
The mechanism of action for Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate involves its dual functionality as both a nucleophile and an electrophile:
These interactions allow the compound to modify other molecules effectively, leading to new chemical entities with tailored properties .
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under standard conditions |
These properties enhance its applicability in various scientific contexts .
Sodium 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfinate serves multiple roles in scientific research and industrial applications:
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4